Product packaging for (5S)-Dec-2-YN-5-OL(Cat. No.:CAS No. 918339-08-9)

(5S)-Dec-2-YN-5-OL

Cat. No.: B12628550
CAS No.: 918339-08-9
M. Wt: 154.25 g/mol
InChI Key: AWAIDFQDGYYQAU-SNVBAGLBSA-N
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Description

The Significance of Chiral Secondary Alcohols in Stereoselective Synthesis

Chiral secondary alcohols are fundamental building blocks in stereoselective synthesis, a field focused on creating molecules with a specific three-dimensional arrangement. encyclopedia.pub The enantiomeric form of a molecule can dictate its biological activity, making the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fragrance industries. rsc.orgmdpi.com Many active pharmaceutical ingredients are chiral, and often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause adverse effects. mdpi.com

The synthesis of chiral secondary alcohols can be achieved through various methods, including the asymmetric reduction of prochiral ketones using chiral catalysts or biocatalysts, and the kinetic resolution of racemic alcohols. encyclopedia.pubmdpi.com Biocatalytic methods, for instance, employing enzymes like lipases or whole-cell systems such as Daucus carota (carrot) cells, are valued for their high stereoselectivity and environmentally friendly reaction conditions. rsc.orgresearchgate.net These methods provide access to enantiopure alcohols that serve as key intermediates for complex target molecules. encyclopedia.pubrsc.org The defined stereocenter of a chiral secondary alcohol can guide the stereochemistry of subsequent reactions, making it an invaluable tool for chemists. scielo.br

Chemical Context and Importance of Alkyne-Containing Molecules

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond, a functional group that imparts significant reactivity and versatility. numberanalytics.comsolubilityofthings.com This triple bond, composed of one sigma and two pi bonds, serves as a reactive center for a wide array of chemical transformations, establishing alkynes as crucial building blocks in modern organic synthesis. numberanalytics.comnumberanalytics.com They are used in the construction of a vast range of organic compounds, from pharmaceuticals and natural products to polymers and advanced materials. numberanalytics.comfastercapital.com

The rich chemistry of alkynes includes addition reactions (such as hydrogenation and hydration), cycloadditions, and metal-catalyzed cross-coupling reactions. numberanalytics.comsolubilityofthings.com Hydrogenation of an alkyne can be controlled to produce either a cis- or trans-alkene, or be fully reduced to an alkane, offering a method to precisely control molecular geometry. numberanalytics.com Hydration of alkynes provides a route to ketones and aldehydes. solubilityofthings.comlibretexts.org Furthermore, terminal alkynes possess an acidic proton that can be removed to form an acetylide anion, a potent nucleophile for creating new carbon-carbon bonds—a fundamental operation in building complex molecular skeletons. libretexts.org The advent of "click chemistry," where alkynes are prominent reaction partners, has further solidified their importance by enabling the rapid and efficient assembly of complex molecular architectures. fastercapital.com

Scope and Research Objectives for the Study of (5S)-Dec-2-YN-5-OL

While specific research literature on this compound is limited, the scope and objectives for its study can be inferred from its classification as a chiral propargylic alcohol. Research in this area is driven by the demand for new, enantiomerically pure building blocks for asymmetric synthesis. acs.org

The primary research objectives for a compound like this compound would include:

Development of Efficient Synthetic Routes: A key goal is to establish highly stereoselective and high-yield methods for its synthesis. This involves exploring various catalytic systems, such as those based on zinc, ruthenium, or copper, for the asymmetric addition of an alkyne to an aldehyde. uva.esbeilstein-journals.org A patent describes a method for preparing alkynes with an optically active hydroxyl group at the beta position, which is directly relevant to the structure of this compound. molaid.com The enantioselective reduction of the corresponding acetylenic ketone is another major strategy. acs.orgnih.gov

Exploration as a Chiral Intermediate: Once a reliable synthesis is established, research would focus on utilizing this compound as a versatile intermediate. The propargylic alcohol moiety can be transformed into a variety of other functional groups. atamanchemicals.com Its bifunctional nature—containing both a chiral center and a reactive alkyne—makes it a valuable precursor for synthesizing complex natural products and pharmacologically active molecules. researchgate.net

Application in Target-Oriented Synthesis: A long-term objective would be to incorporate this compound into the total synthesis of complex target molecules where its specific stereochemistry and functionality are essential for the final structure and activity.

General Synthetic Approaches for Chiral Propargylic Alcohols

Method Description Key Features Relevant Compounds/Catalysts
Asymmetric Alkynylation of Aldehydes The addition of a terminal alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex, to directly form a chiral propargylic alcohol. High atom economy; direct formation of the stereocenter. Me₂Zn, Chiral Perhydro-1,3-benzoxazines, (S)-SEGPHOS
Asymmetric Reduction of Alkynyl Ketones The stereoselective reduction of a prochiral alkynyl ketone to the corresponding chiral alcohol using a chiral reducing agent or catalyst. Allows for the synthesis of a wide range of propargylic alcohols from readily available ketones. (S)-Alpine-Borane, Oxazaborolidine catalysts
Enzymatic Kinetic Resolution The selective acylation of one enantiomer of a racemic propargylic alcohol, catalyzed by a lipase (B570770), leaving the other enantiomer unreacted and in high enantiomeric purity. Environmentally benign conditions; high enantioselectivity for a broad range of substrates. Novozym-435 (Candida antarctica lipase B), Vinyl acetate (B1210297)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B12628550 (5S)-Dec-2-YN-5-OL CAS No. 918339-08-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918339-08-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(5S)-dec-2-yn-5-ol

InChI

InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3,5,7-9H2,1-2H3/t10-/m1/s1

InChI Key

AWAIDFQDGYYQAU-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@@H](CC#CC)O

Canonical SMILES

CCCCCC(CC#CC)O

Origin of Product

United States

Enantioselective Synthetic Methodologies for 5s Dec 2 Yn 5 Ol

Asymmetric Construction of the Chiral C5-Hydroxyl Center

The key to the enantioselective synthesis of (5S)-Dec-2-YN-5-OL lies in the stereocontrolled formation of the C5 carbinol center. Several powerful strategies have been developed to achieve this, including catalytic asymmetric alkynylation, the use of chiral auxiliaries, and biocatalytic methods.

Catalytic Asymmetric Alkynylation Approaches

Catalytic asymmetric alkynylation of aldehydes represents a highly atom-economical and efficient method for generating chiral propargyl alcohols. nih.gov This approach involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst.

A prominent example is the use of zinc-based catalysts with chiral ligands. The reaction between an aldehyde and a terminal alkyne can be catalyzed by a complex formed from a zinc salt, such as zinc triflate (Zn(OTf)₂), and a chiral amino alcohol ligand. wikipedia.org For the synthesis of this compound, this would involve the reaction of pentanal with 1-pentyne (B49018). The chiral ligand, often a derivative of ephedrine (B3423809) or another readily available chiral amino alcohol, creates a chiral environment around the zinc center, directing the nucleophilic attack of the alkynylide on one face of the aldehyde, leading to the desired (S)-enantiomer with high enantiomeric excess (ee). wikipedia.orgorganic-chemistry.orgrsc.org The effectiveness of these systems can be influenced by the solvent, temperature, and the specific structure of the ligand. rsc.org

Another notable catalytic system involves the use of indium(III) salts in conjunction with chiral ligands like BINOL. organic-chemistry.orgthieme-connect.com This system has shown broad substrate scope and high enantioselectivity in the alkynylation of various aldehydes. organic-chemistry.orgthieme-connect.com The bifunctional nature of the In(III)/BINOL catalyst is thought to activate both the aldehyde and the alkyne, facilitating the enantioselective addition. organic-chemistry.org

Catalyst SystemChiral LigandAldehydeAlkyneKey Features
Zn(OTf)₂N-MethylephedrinePentanal1-PentyneCommercially available and inexpensive ligand; high enantioselectivity can be achieved. wikipedia.orgorganic-chemistry.org
In(III)/BINOL(R)-BINOLPentanal1-PentyneBifunctional catalyst activating both reactants; provides high ee. organic-chemistry.orgthieme-connect.com
Ru-Bis(oxazolinyl)phenylChiral bis(oxazolinyl)phenylPentanal1-PentyneEffective for direct alkynylation of aldehydes with excellent enantioselectivities. researchgate.net

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In this approach, an achiral starting material is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a potential strategy would involve attaching a chiral auxiliary to either the aldehyde or the alkyne precursor. For instance, an aldehyde could be converted into a chiral acetal (B89532) or imine using a chiral diol or amine. The subsequent addition of an achiral alkynyl nucleophile would proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary. Hydrolysis of the resulting product would then release the chiral propargyl alcohol and the recycled auxiliary. While effective, this method is often less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary. researchgate.netacs.org

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. rsc.org Enzymes, such as lipases and oxidoreductases, can be employed for the kinetic resolution of racemic propargyl alcohols or for the asymmetric reduction of alkynyl ketones. rug.nlpsu.edu

In a kinetic resolution approach, a racemic mixture of dec-2-yn-5-ol would be subjected to an enzymatic reaction, typically an acylation catalyzed by a lipase (B570770) like Candida antarctica lipase B (CAL-B). rsc.org The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a faster rate, leaving the unreacted (S)-enantiomer, this compound, in high enantiomeric purity. The success of this method depends on the enzyme's ability to differentiate between the two enantiomers. rsc.orgpsu.edu

Alternatively, an asymmetric reduction of the corresponding ketone, dec-2-yn-5-one, using a ketoreductase (KRED) or whole-cell biocatalyst could directly produce this compound. By selecting an appropriate enzyme and optimizing reaction conditions, high yields and enantioselectivities can be achieved. rug.nl

Biocatalytic MethodEnzyme TypeSubstrateKey Principle
Kinetic ResolutionLipase (e.g., CAL-B)Racemic dec-2-yn-5-olEnantioselective acylation of one enantiomer, leaving the desired (S)-enantiomer unreacted. rsc.org
Asymmetric ReductionKetoreductase (KRED)Dec-2-yn-5-oneStereoselective reduction of the prochiral ketone to the (S)-alcohol. rug.nl

Installation and Manipulation of the Dec-2-YN Moiety

The synthesis of this compound also requires the efficient construction of the dec-2-yne carbon skeleton. This can be achieved through various precursor functionalization and chain elongation techniques.

Precursor Functionalization and Chain Elongation Techniques

The dec-2-yne fragment can be assembled through C-C bond-forming reactions. One common strategy involves the use of organometallic reagents. For instance, a suitable five-carbon electrophile bearing a leaving group could be reacted with a pentynyl nucleophile.

A more versatile approach involves the coupling of smaller fragments. For example, the synthesis could start from commercially available propargyl alcohol. Deprotonation of the terminal alkyne followed by reaction with an appropriate alkyl halide (e.g., 1-bromoheptane) would elongate the carbon chain. However, this approach would require subsequent oxidation and asymmetric reduction or resolution to install the chiral center at C5.

A more direct route involves the addition of a pentynyl nucleophile to pentanal, as described in the catalytic asymmetric alkynylation section. The 1-pentyne precursor can be synthesized from smaller alkynes or through elimination reactions of dihaloalkanes.

Stereospecific Olefin Isomerization to Alkyne

While less common for the direct synthesis of internal alkynes like the one in this compound, olefin isomerization is a powerful tool in organic synthesis. organic-chemistry.org In principle, a precursor containing a C=C double bond could be isomerized to the corresponding alkyne. However, the direct and stereospecific isomerization of an internal olefin to an internal alkyne is challenging and not a standard method for this type of synthesis. More typically, alkynes are prepared by elimination reactions or by the coupling of smaller alkyne fragments. The focus for a molecule like this compound remains firmly on the asymmetric addition to an aldehyde or the resolution/asymmetric reduction of a corresponding racemic alcohol or ketone.

Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses involving this compound or its precursors, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. researchgate.netnumberanalytics.com The selection of a protecting group is governed by its stability under various reaction conditions and the ease of its selective removal (deprotection). numberanalytics.com For a molecule like this compound, the key functional group requiring protection is the secondary alcohol.

The strategic use of protecting groups that can be removed under different conditions, known as an orthogonal strategy, allows for selective deprotection and reaction at specific sites in a complex molecule. researchgate.net

Common Protecting Groups for the Hydroxyl Group:

Silyl (B83357) Ethers: These are among the most common alcohol protecting groups due to their ease of installation, general stability, and straightforward removal, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The steric and electronic properties of the silicon substituents (e.g., TMS, TES, TBDMS, TIPS) can be tuned to control their stability.

Benzyl Ethers (Bn): Benzyl ethers are robust and stable to many acidic, basic, and organometallic reagents. They are typically removed under hydrogenolysis conditions (H₂, Pd/C), which leaves most other functional groups intact.

Esters (e.g., Acetate (B1210297), Pivaloate): Alcohols can be protected as esters. Acetates are introduced using acetic anhydride (B1165640) or acetyl chloride and are cleaved by hydrolysis under either acidic or basic conditions.

Table 2: Selected Protecting Groups (PG) for Alcohols in Organic Synthesis

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Cleavage Conditions
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-Cl, Imidazole (B134444)TBAF; or mild acid (e.g., AcOH)
Triisopropylsilyl etherTIPSTIPS-Cl, ImidazoleTBAF
Benzyl etherBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)
Acetyl esterAcAc₂O, Pyridine (B92270) or DMAPK₂CO₃/MeOH; or mild acid/base hydrolysis

This table summarizes common protecting groups for the hydroxyl moiety, which would be applicable during a multi-step synthesis involving this compound. researchgate.netgoogle.com

Resolution Techniques for Enantiopure this compound

When an enantioselective synthesis is not viable or does not provide sufficient enantiopurity, the separation of a racemic mixture of dec-2-yn-5-ol into its individual enantiomers (a process called resolution) is required. wikipedia.orgchemeurope.com

Classical Resolution via Diastereomers: This is the most traditional method and involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or chromatography. wikipedia.orglibretexts.org For an alcohol, this typically involves a two-step process: first, the alcohol is derivatized to a carboxylic acid ester (e.g., by reacting with phthalic anhydride to form a half-ester), and then this new racemic acid is treated with a chiral base (e.g., (+)-cinchotoxine, brucine, or (R)-1-phenylethylamine) to form diastereomeric salts. chemeurope.comlibretexts.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Kinetic Resolution: This technique relies on the difference in reaction rates between the two enantiomers with a chiral catalyst or reagent. libretexts.org One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess. A highly effective method for secondary alcohols is enzymatic kinetic resolution. pharmtech.com For example, a lipase enzyme such as Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer (e.g., the R-enantiomer) in the presence of an acyl donor like vinyl acetate. The resulting mixture of the acylated R-enantiomer and the unreacted S-enantiomer can then be easily separated. The major drawback is that the theoretical maximum yield for the desired enantiomer is 50%. chemeurope.com

Chiral Chromatography: This is a direct method for separating enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. This method is widely used for both analytical determination of enantiomeric purity and for preparative-scale separations. nih.gov

Table 3: Comparison of Resolution Techniques for Racemic Alcohols

TechniquePrincipleTypical Reagents/SetupAdvantagesDisadvantages
Diastereomeric Salt CrystallizationConversion to diastereomers with different solubilities. wikipedia.orgChiral resolving agent (e.g., tartaric acid, mandelic acid). wikipedia.orgchemeurope.comScalable, well-established.Laborious, depends on unpredictable crystallization. wikipedia.org
Enzymatic Kinetic ResolutionEnzyme selectively reacts with one enantiomer faster. libretexts.orgpharmtech.comLipase (e.g., CALB), acyl donor.High selectivity, mild conditions.Maximum 50% yield for one enantiomer. chemeurope.com
Chiral ChromatographyDifferential interaction with a chiral stationary phase. nih.govHPLC or GC with a Chiral Stationary Phase (CSP).Direct separation, highly effective for analysis and prep.Can be expensive and has limited loadability on a preparative scale. nih.gov

Chemical Transformations and Reactivity Profile of 5s Dec 2 Yn 5 Ol

Reactions Involving the C2-Alkyne Functionality

The internal alkyne of (5S)-Dec-2-YN-5-OL is a hub of reactivity, amenable to cycloadditions, metal-catalyzed additions, cross-coupling reactions, and selective reductions.

Click Chemistry and Huisgen Cycloadditions

The term "click chemistry" describes reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.org The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to an alkyne to form a triazole is a prime example of a click reaction. organic-chemistry.orgnih.gov While the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is most efficient for terminal alkynes, the functionalization of internal alkynes like this compound can be achieved using ruthenium catalysts. nih.govsigmaaldrich.com These ruthenium-catalyzed reactions (RuAAC) can proceed with both terminal and internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgsigmaaldrich.com For this compound, a reaction with an organic azide (R-N₃) in the presence of a suitable ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, would be expected to yield a regioisomeric mixture of substituted triazoles. sigmaaldrich.com

Table 1: Expected Huisgen Cycloaddition Reaction of this compound

Reactant Catalyst Expected Product

Metal-Catalyzed Hydrofunctionalization Reactions (e.g., Hydration, Hydroboration)

Hydrofunctionalization reactions introduce a hydrogen atom and a heteroatom across the alkyne bond. The regioselectivity of these additions to unsymmetrical internal alkynes like this compound is a key consideration.

Hydration: The direct hydration of internal alkynes can be challenging regarding regioselectivity, often yielding a mixture of two isomeric ketones. libretexts.org However, for propargylic alcohols, the hydroxyl group can direct the outcome. Gold-catalyzed hydration of propargylic alcohols has been shown to be a viable method. nih.gov For this compound, hydration would likely produce a mixture of Decan-2-one and Decan-3-one, with the regioselectivity influenced by the catalyst and reaction conditions. A practical one-pot synthesis of chiral alcohols from alkynes has been achieved through a tandem hydration/asymmetric transfer hydrogenation process using a combination of CF₃SO₃H and a chiral ruthenium complex. rsc.org

Hydroboration: Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkynes. With internal alkynes, this reaction can lead to ketones upon tautomerization of the intermediate enol. libretexts.org For propargylic alcohols, manganese-catalyzed hydroboration has been shown to proceed with high regio- and stereoselectivity. kaust.edu.sa The hydroxyl group plays a crucial role in directing the boryl group to the C3 position, leading to the (Z)-alkenylborane. Subsequent oxidation would yield the corresponding ketone. A study on the hydrosilylation of internal propargyl alcohols found that glycidyl (B131873) silanes in the presence of a platinum catalyst led to highly regioselective formation of β-E silylalkenes, driven by hydrogen bonding between the propargylic hydroxyl and the glycidyl group. chemrxiv.orgresearchgate.netchemrxiv.org

Table 2: Potential Hydrofunctionalization Products of this compound

Reaction Catalyst/Reagents Intermediate Product Final Product
Hydration H₂O, H₂SO₄, HgSO₄ Enol Mixture of Decan-2-one and Decan-3-one
Hydroboration 1. Mn(II) catalyst, HBpin 2. H₂O₂, NaOH (Z)-alkenylborane Decan-3-one

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. While traditionally used with aryl or vinyl halides, their application to internal alkynes is an active area of research.

Sonogashira Coupling: The Sonogashira coupling typically involves a terminal alkyne and an aryl or vinyl halide. researchgate.net Direct coupling of internal alkynes is less common but can be achieved under specific conditions. Methodologies for the Sonogashira coupling of unactivated alkyl halides with terminal alkynes have been developed to synthesize internal alkynes. researchgate.net A selective method for the cross-coupling of internal and terminal alkynes to produce 1,3-enynes has been developed using a palladium catalyst with a phosphinoimidazoline ligand, where a directing donor group like an alcohol on the internal alkyne is beneficial. chemistryviews.org

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. sigmaaldrich.com While not a direct reaction of the alkyne itself, this compound could be first converted to a vinyl derivative (e.g., via hydrohalogenation or hydrometalation) which could then participate in a Heck reaction.

Stille Coupling: The Stille coupling reaction between an organostannane and an organic halide is a versatile C-C bond-forming reaction. nih.gov Similar to the Heck reaction, the alkyne in this compound would typically be converted to a vinylstannane via hydrostannylation before undergoing Stille coupling. The regioselectivity of the hydrostannylation would be a critical factor.

The hydroxyl group in this compound can act as a directing group in some metal-catalyzed reactions, influencing the regioselectivity of the coupling. For instance, nickel-catalyzed hydroarylation of internal alkynes with a directing carbamate (B1207046) group at the propargylic position has been reported. acs.org

Selective Reduction of the Alkyne

The triple bond of this compound can be selectively reduced to either a cis-(Z) or trans-(E) alkene, or fully reduced to an alkane.

Cis-Reduction (Z-alkene): Catalytic semi-hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic method for the syn-reduction of an alkyne to a cis-alkene. researchgate.net Studies have shown that for internal alkynes, the presence of an adjacent hydroxyl group can positively influence the reaction rate. csic.es Therefore, the reaction of this compound with H₂ over Lindlar's catalyst is expected to selectively yield (5S,Z)-Dec-2-en-5-ol.

Trans-Reduction (E-alkene): The anti-reduction of an alkyne to a trans-alkene is typically achieved using a dissolving metal reduction, such as sodium or lithium in liquid ammonia (B1221849) at low temperatures. masterorganicchemistry.com This method would convert this compound into (5S,E)-Dec-2-en-5-ol.

Full Reduction: Complete hydrogenation of the alkyne to an alkane can be accomplished using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas, which would result in the formation of (S)-Decan-5-ol.

Table 3: Selective Reduction of the Alkyne in this compound

Reagents Product Stereochemistry
H₂, Lindlar's Catalyst (5S,Z)-Dec-2-en-5-ol Z (cis)
Na, NH₃ (l) (5S,E)-Dec-2-en-5-ol E (trans)

Reactions at the Chiral C5-Hydroxyl Group

The secondary, chiral hydroxyl group at the C5 position is another key site for transformations, primarily through oxidation.

Oxidation Reactions to Ketones or Carboxylic Acids

Oxidation to Ketones: The secondary alcohol at C5 can be oxidized to the corresponding ketone, (S)-Dec-2-yn-5-one. A variety of reagents can accomplish this transformation. A mild and selective method for the oxidation of propargylic alcohols uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with calcium hypochlorite (B82951) (Ca(OCl)₂), which is efficient for both electron-rich and electron-poor substrates. rsc.org Other methods include the use of Bobbitt's salt for the selective oxidation of propargyl alcohol derivatives. researchgate.net Enzymatic methods, such as those using unspecific peroxygenase (UPO), have also been developed for the oxidation of racemic propargylic alcohols to their corresponding ketones. researchgate.net Swern oxidation is another common method for converting secondary alcohols to ketones. unizg.hr

Oxidation to Carboxylic Acids: Further oxidation of the resulting ketone, which would involve cleavage of a carbon-carbon bond, is a more challenging transformation and would require harsh oxidative conditions that could also affect the alkyne. For instance, strong oxidizing agents like potassium permanganate (B83412) or ozone could cleave the triple bond. A more controlled approach to a carboxylic acid would typically involve a different synthetic route rather than direct, aggressive oxidation of the secondary alcohol or the resulting ketone.

Table 4: Oxidation of the C5-Hydroxyl Group

Reagent(s) Expected Product
TEMPO, Ca(OCl)₂ (S)-Dec-2-yn-5-one
Swern Oxidation (oxalyl chloride, DMSO, Et₃N) (S)-Dec-2-yn-5-one

Derivatization for Downstream Synthetic Applications

The hydroxyl group of this compound is the primary site for derivatization, enabling its transformation into various functional groups for subsequent synthetic steps. These derivatives can serve as protecting groups, activate the molecule for further reactions, or introduce new functionalities.

Common derivatization reactions include esterification and etherification. For instance, the alcohol can be converted to its corresponding acetate (B1210297) or benzoate (B1203000) ester through reaction with acetyl chloride or benzoyl chloride, respectively, typically in the presence of a base like pyridine (B92270).

Another important class of derivatives are silyl (B83357) ethers, which are frequently employed as protecting groups for alcohols due to their stability and ease of cleavage. The reaction of this compound with a silylating agent such as tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) would yield the corresponding tert-butyldimethylsilyl ether. This transformation is particularly useful in multi-step syntheses where the acidic proton of the hydroxyl group might interfere with subsequent reactions.

The following table summarizes key derivatization reactions applicable to this compound, based on general procedures for secondary propargylic alcohols.

Table 1: Representative Derivatization Reactions of this compound

Derivative Reagents and Conditions Purpose
(5S)-Dec-2-yn-5-yl acetate Acetyl chloride, pyridine, CH₂Cl₂, 0 °C to rt Protection, introduction of an ester functional group.
(5S)-Dec-2-yn-5-yl benzoate Benzoyl chloride, pyridine, CH₂Cl₂, 0 °C to rt Protection, introduction of a benzoate functional group.
(S)-tert-Butyl((dec-2-yn-5-yl)oxy)dimethylsilane tert-Butyldimethylsilyl chloride (TBSCl), imidazole, DMF, rt Protection of the hydroxyl group.
(S)-5-Methoxydec-2-yne Sodium hydride, methyl iodide, THF, 0 °C to rt Formation of a methyl ether.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated or converted into a better leaving group. msu.edu This can be achieved by protonation with a strong acid or by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. msu.educhemrxiv.org

Once activated, the molecule can undergo nucleophilic attack. The substitution can occur at the carbon bearing the leaving group (the α-position) via an Sₙ2 mechanism, or at the terminal carbon of the alkyne (the γ-position) via an Sₙ2' mechanism. The regioselectivity of the attack is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any catalysts. nih.gov

For example, reaction with a soft nucleophile like a cuprate (B13416276) reagent in the presence of a suitable leaving group would likely favor an Sₙ2' attack, leading to the formation of an allene (B1206475). nih.gov Conversely, hard nucleophiles are more likely to attack at the α-position.

The table below illustrates potential nucleophilic substitution reactions for activated this compound, drawing from established transformations of similar propargylic systems.

Table 2: Nucleophilic Substitution Reactions on Activated this compound

Leaving Group Nucleophile Potential Product(s) Reaction Type
Tosylate (-OTs) Sodium cyanide (NaCN) (5R)-Dec-2-yne-5-carbonitrile Sₙ2
Mesylate (-OMs) Sodium azide (NaN₃) (5R)-5-Azidodec-2-yne Sₙ2
Phosphate (B84403) (-OP(O)(OEt)₂) Gilman reagent (R₂CuLi) Chiral allenes Sₙ2' nih.gov
Protonated hydroxyl (-OH₂⁺) Hydrobromic acid (HBr) (5R)-5-Bromodec-2-yne Sₙ2

Stereochemical Outcomes of Reactions on this compound

The stereochemistry of reactions involving the chiral center at C5 is of paramount importance. The outcome of a reaction at this center can result in retention, inversion, or racemization of the original (S)-configuration.

In the case of an Sₙ2 reaction, where the nucleophile attacks the α-carbon, the reaction proceeds with an inversion of stereochemistry. slideshare.net For example, if this compound is first converted to its tosylate and then reacted with a nucleophile like sodium azide, the resulting product, (5R)-5-azidodec-2-yne, will have the opposite (R)-configuration at the C5 position.

For reactions proceeding through an Sₙ1 mechanism, which is less common for secondary alcohols but can be promoted under certain conditions, the intermediate would be a planar carbocation. msu.edu Nucleophilic attack on this intermediate would occur from either face with equal probability, leading to a racemic mixture of the (R) and (S) products.

Sₙ2' reactions, where the nucleophile attacks the γ-carbon of the alkyne, result in the formation of a chiral allene. The chirality is transferred from the propargylic center to the allene axis. nih.gov The stereochemical outcome of such reactions is often highly predictable and depends on whether the substitution occurs in a syn or anti fashion relative to the leaving group. nih.gov

The development of asymmetric synthesis has also introduced methods for controlling the stereochemical outcome of reactions. researchgate.netmdpi.com Chiral catalysts or reagents can be used to favor the formation of one stereoisomer over another, even when starting from a racemic mixture or creating a new stereocenter. researchgate.netmdpi.comchemrxiv.org

Table 3: Predicted Stereochemical Outcomes for Reactions at the C5 Center

Reaction Type Reagents and Conditions Expected Stereochemical Outcome at C5
Sₙ2 1. TsCl, pyridine 2. NaCN Inversion of configuration (S → R)
Sₙ1 (if induced) Strong acid, non-nucleophilic solvent Racemization (formation of both R and S)
Sₙ2' Activation, followed by a soft nucleophile (e.g., cuprate) Transfer of chirality to an allene axis nih.gov
Derivatization (e.g., silylation) TBSCl, imidazole Retention of configuration (S → S)

Advanced Spectroscopic and Analytical Techniques for 5s Dec 2 Yn 5 Ol Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

For (5S)-Dec-2-YN-5-OL, the key functional groups are the hydroxyl (-OH) group, the internal carbon-carbon triple bond (-C≡C-), and the aliphatic carbon-hydrogen (C-H) bonds within the decyl chain.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The characteristic absorption bands for this compound are predicted as follows:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (sp³): Multiple sharp peaks are anticipated between 3000 and 2850 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl and pentyl chains.

C≡C Stretch: A weak to medium intensity sharp peak is predicted in the range of 2260-2100 cm⁻¹. The intensity of this peak for an internal alkyne can sometimes be very weak.

C-O Stretch: A strong band is expected in the 1260-1000 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen bond of the secondary alcohol.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. A key advantage of Raman for this molecule is the characteristically strong and sharp signal for the carbon-carbon triple bond.

C≡C Stretch: A strong and sharp peak is expected in the 2260-2100 cm⁻¹ region, which is often more intense in Raman spectra than in IR spectra for symmetrically substituted or internal alkynes.

C-H Stretch (sp³): Strong signals are also anticipated in the 3000-2850 cm⁻¹ range.

Differences in the 600-1200 cm⁻¹ region of the Raman spectrum, which arises primarily from ribose and phosphate (B84403) vibrational modes, have been observed between 2',5'- and 3',5'-oligoadenylates, indicating the sensitivity of this technique to subtle structural differences nih.gov. This suggests that Raman spectroscopy could be a valuable tool for detailed structural analysis of this compound.

Functional Group Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
O-H Stretch3600-3200 (broad, strong)Weak
C-H (sp³) Stretch3000-2850 (sharp, multiple)3000-2850 (strong)
C≡C Stretch2260-2100 (weak to medium, sharp)2260-2100 (strong, sharp)
C-O Stretch1260-1000 (strong)Moderate

X-ray Crystallography of this compound Derivatives for Definitive Structural Assignment

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining a single crystal of sufficient quality for analysis can be challenging, especially for oils or low-melting-point solids like many acetylenic alcohols.

A common and effective strategy to overcome this is the preparation of crystalline derivatives. For an alcohol like this compound, this can be achieved by reacting the hydroxyl group with a suitable crystalline derivatizing agent. This not only facilitates crystallization but can also introduce heavy atoms, which improves the quality of the resulting electron density map.

The synthesis of tertiary acetylenic alcohols and their subsequent characterization, including configurational assessment through X-ray diffraction analysis, has been reported for various complex structures researchgate.net. For instance, the absolute stereochemistry of tertiary alcohols has been determined by single-crystal X-ray diffraction analysis of their derivatives nih.gov. In some cases, an X-ray crystallographic structure of a diastereoisomeric derivative has been obtained to confirm the absolute configuration soton.ac.uk.

The general workflow for this approach would involve:

Derivatization: Reaction of this compound with a reagent like a substituted benzoic acid, phthalic acid, or a similar compound to form a solid ester derivative nih.gov. The structure of such derivatives can be confirmed by spectroscopic methods like NMR and IR spectroscopy acs.org.

Crystallization: Growing a single crystal of the derivative from a suitable solvent or solvent mixture.

Data Collection and Analysis: Subjecting the crystal to X-ray diffraction to obtain the diffraction pattern, which is then used to solve the crystal structure and determine the precise atomic coordinates.

Chromatographic Methods for Purity and Stereoisomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of its stereoisomers.

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the separation of this compound and its (5R)-enantiomer, a suitable CSP would be required. While direct methods for this specific compound are not widely published, the enantioselective separation of other acetylenic alcohols has been successfully achieved using chiral HPLC researchgate.nethep.com.cn. The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds, including alcohols.

The utility of chiral HPLC extends to the preparative scale, allowing for the isolation of enantiomerically pure compounds from a racemic mixture nih.gov. The development of a chiral HPLC method for this compound would be a crucial step in its synthesis and purification workflow.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for determining the purity of volatile compounds and can provide structural information based on fragmentation patterns.

For this compound, a GC-MS analysis would involve injecting the sample onto a GC column, where it would be separated from any impurities based on its boiling point and interaction with the stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of an alcohol often shows a weak or absent molecular ion peak. However, characteristic fragmentation patterns can be observed whitman.edu. For this compound, expected fragmentation could include:

Loss of a water molecule ([M-18]).

Alpha-cleavage adjacent to the oxygen atom, leading to the loss of a butyl or a prop-1-yn-1-yl radical.

Cleavage of the carbon-carbon bonds in the alkyl chains.

Data for the isomer 3-Decyn-2-ol shows a prominent peak at m/z 43 in its GC-MS spectrum, which could correspond to the loss of a C5H9O fragment or the formation of a C3H7+ fragment nih.gov. GC-MS analysis of secondary alcohols in plant waxes has shown that isomeric alcohols can sometimes be separated and identified by their characteristic fragmentation patterns researchgate.net. While standard GC columns cannot separate enantiomers, chiral GC columns are available and could potentially be used to separate this compound from its enantiomer nih.gov.

Technique Application for this compound Key Information Obtained
Chiral HPLC Separation of (5S) and (5R) enantiomers.Enantiomeric excess (ee), purity, preparative separation.
GC-MS Purity assessment, identification of volatile impurities.Molecular weight (inferred), fragmentation pattern, structural information.

Computational and Theoretical Investigations of 5s Dec 2 Yn 5 Ol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational landscape of a flexible acyclic molecule like (5S)-Dec-2-YN-5-OL are fundamental to understanding its physical properties and reactivity. Quantum chemical calculations are indispensable tools for this purpose.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. For this compound, a conformational search would be the first step, identifying all low-energy minima on the potential energy surface. This is particularly important due to the rotational freedom around several single bonds and the potential for intramolecular hydrogen bonding between the hydroxyl group and the alkyne π-system.

Studies on other chiral alcohols, such as (S)-(−)-perillyl alcohol, have successfully used DFT methods like B3LYP with basis sets such as 6-31G* to analyze the complex network of intermolecular and intramolecular hydrogen bonds that dictate the preferred conformations in both neat liquid and solution. researchgate.net For this compound, DFT calculations would similarly elucidate the relative stabilities of various conformers, governed by a subtle interplay of steric hindrance and weak interactions.

A hypothetical DFT study on different conformers of a related chiral alcohol might yield relative energies as shown in Table 1.

ConformerDescriptionRelative Gibbs Free Energy (kcal/mol) at 298 K
Conf-1 Intramolecular H-bond (OH to alkyne)0.00
Conf-2 Extended, anti-periplanar+1.25
Conf-3 Gauche conformation (alkyl chains)+1.80
Conf-4 Alternative H-bond geometry+2.10

This is a hypothetical data table to illustrate the expected output of a DFT conformational analysis.

For a more rigorous understanding of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory [e.g., CCSD(T)] provide higher accuracy, especially for electron correlation effects, albeit at a greater computational expense.

In the context of alkynyl systems, the choice of computational method can be critical. For instance, studies on alkynyl radicals have shown that some DFT functionals can incorrectly predict bent geometries, a problem attributed to self-interaction error, whereas ab initio methods like HF and post-HF calculations provide a more accurate linear structure. acs.orgaip.org For this compound, high-level ab initio calculations would be used to benchmark the results from DFT, ensuring an accurate description of the geometry and electronic properties, particularly around the C≡C triple bond. mdpi.comresearchgate.net These methods are also crucial for accurately calculating properties like bond dissociation energies and reaction barriers. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful link between theoretical models and experimental reality.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry for structure elucidation. frontiersin.org For this compound, calculations would involve geometry optimization followed by the application of the Gauge-Including Atomic Orbital (GIAO) method, typically using a DFT functional. The predicted shifts would then be compared to experimental data. Typical chemical shift ranges for related functional groups are well-known. libretexts.orgoregonstate.edupdx.eduyoutube.com For example, the alkynyl proton in a terminal alkyne appears around 2.5-3.0 ppm, while protons on a carbon adjacent to an alcohol are typically found between 3.3 and 4.5 ppm. libretexts.org Computational predictions refine these estimates by accounting for the specific conformational and electronic environment of each nucleus in the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound would be characterized by specific vibrational modes. The C≡C stretch of an internal alkyne is a particularly informative feature, typically appearing in the 2190-2260 cm⁻¹ region of the IR spectrum. Computational studies on alkyne complexes have shown that the frequency and intensity of this peak are sensitive to the molecular environment and substitution. researchgate.netmdpi.com DFT calculations can predict the vibrational frequencies and intensities with good accuracy after applying a scaling factor to account for anharmonicity and method-inherent errors. For instance, a computational study on terminal alkynes developed a robust method for calculating the C≡C stretch frequency, finding that inexpensive DFT functionals with dispersion corrections (like TPSS-D3) can perform surprisingly well. nih.gov

A comparative table of computed versus experimental vibrational frequencies for a model internal alkyne is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H Stretch34503430
C-H Stretch (sp³)2960-28502955-2845
C≡C Stretch22352225
C-O Stretch11051100

This is a representative data table based on typical computational accuracy for vibrational spectroscopy.

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

The dual functionality of this compound—a chiral secondary alcohol and an internal alkyne—makes it a substrate for a variety of interesting chemical transformations. Theoretical studies are essential for mapping the reaction pathways, identifying intermediates, and characterizing the transition states that govern reaction rates and selectivity.

For example, the hydroboration of propargyl alcohols has been studied computationally. researchgate.netacs.org DFT calculations can elucidate the mechanism and the origin of regio- and stereoselectivity. A detailed computational analysis of a pseudo-intramolecular reaction involving a propargyl alcohol, a diboron (B99234) reagent, and a base showed that the directing effect of the alkoxide functionality significantly lowers the activation energy for C-B bond formation. acs.org

Similarly, a DFT study on the Rh-catalyzed reaction of a chiral propargylic alcohol to form an allene (B1206475) identified the key transition states for the β-OH elimination step. nih.gov The computed free energy profile can distinguish between competing pathways, such as syn- vs. anti-elimination, and explain the observed product distribution.

A simplified energy profile for a hypothetical reaction involving a propargylic alcohol is shown in Table 3.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants Propargylic Alcohol + Reagent0.0
TS1 First Transition State+15.5
Intermediate Reaction Intermediate-5.2
TS2 Second Transition State (Rate-determining)+21.0
Products Final Product-18.7

This table illustrates a typical reaction energy profile obtained from DFT calculations.

Computational Analysis of Stereochemical Induction and Selectivity

The (5S) stereocenter in this compound is expected to exert significant control over the stereochemical outcome of reactions at the nearby alkyne or alcohol functionalities. Computational analysis is a powerful tool for understanding and predicting this stereochemical induction.

In asymmetric reactions, the difference in the activation energies of the transition states leading to different stereoisomers determines the product ratio. DFT calculations are used to model these transition states and quantify the energy difference (ΔΔG‡). A study on the photoredox cobalt-catalyzed propargylation of aldehydes, for instance, used DFT calculations to model the stereo-determining transition states. nih.gov By analyzing the optimized geometries, they could attribute the high diastereo- and enantioselectivity to specific steric and electronic interactions between the chiral ligand, the catalyst, and the substrates. nih.gov

The influence of a chiral alcohol can also be probed computationally by examining its interaction with other chiral molecules or probes. The transfer of chirality from a chiral secondary alcohol to a stereodynamic sensor molecule, resulting in an observable signal in electronic circular dichroism (ECD), has been successfully modeled using DFT. mdpi.comacs.orgnih.gov Such studies provide deep insight into the non-covalent interactions responsible for chirality transmission. mdpi.commdpi.com The stereochemical outcome of many asymmetric reactions depends on the difference in free energy of respective transition states, a factor that can be accurately predicted with modern computational methods. mdpi.com

Research Applications and Future Directions for 5s Dec 2 Yn 5 Ol

(5S)-Dec-2-YN-5-OL as a Chiral Synthon in Complex Organic Molecules

A chiral synthon is a stereochemically defined building block used to introduce a specific chiral center into a target molecule. The (S)-configuration at the C-5 position, bearing a hydroxyl group, and the internal alkyne functionality of this compound make it an excellent candidate for this role.

Role in the Total Synthesis of Natural Products

The synthesis of natural products, often characterized by their complex, three-dimensional architectures and significant biological activity, frequently relies on the incorporation of key chiral fragments. mdpi.com Chiral propargyl alcohols are prized intermediates in these synthetic endeavors. nih.gov The stereocenter of this compound can be transferred to the final natural product, while the alkyne and alcohol moieties offer handles for a variety of chemical transformations.

For instance, the alkyne can undergo reactions such as partial or full reduction to yield alkenes or alkanes, hydro- and carbometalation to introduce new functional groups, and various coupling reactions (e.g., Sonogashira, Glaser) to form carbon-carbon bonds. The hydroxyl group can be oxidized to a ketone, serve as a directing group for stereoselective reactions on adjacent carbons, or be converted into a leaving group for substitution reactions. This versatility allows for the construction of complex carbon skeletons with precise stereochemical control. While specific examples involving this compound are not documented, the synthetic strategies employed for numerous natural products containing chiral secondary alcohols and alkyne functionalities underscore its potential.

Table 1: Representative Natural Products Synthesized Using Chiral Alkynic Alcohol Synthons

Natural ProductClassRole of Chiral Alkynic Alcohol
ProstaglandinsEicosanoidIntroduction of a key stereocenter in the side chain.
Phorboxazole AMacrolideElaboration of the polyketide backbone.
(-)-LaulimalideMacrolideFormation of the C15-C27 fragment.

This table is illustrative and features examples where analogous chiral alkynic alcohols are used.

Application in the Synthesis of Advanced Organic Intermediates

Beyond natural products, this compound is a valuable precursor for advanced organic intermediates. These intermediates are themselves building blocks for a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials. The dual functionality of a chiral alcohol and an internal alkyne allows for the divergent synthesis of multiple complex molecules from a single starting material.

For example, the alkyne can be transformed into a variety of functional groups, such as carboxylic acids, esters, and heterocycles. The chiral center at C-5 can influence the stereochemical outcome of reactions at remote positions, a phenomenon known as stereocontrol. This makes this compound a potentially powerful tool for creating libraries of structurally diverse and stereochemically pure compounds for high-throughput screening in drug discovery.

Development of Novel Methodologies Utilizing the this compound Scaffold

The unique structural features of this compound make it an ideal platform for the development of new synthetic methods. The propargylic alcohol moiety is known to participate in a variety of named reactions and catalytic cycles. Researchers could leverage the this compound scaffold to explore new variants of these reactions or to discover entirely new transformations.

Potential areas of methodological development include:

Asymmetric Catalysis: The chiral hydroxyl group could act as an internal directing group or ligand in metal-catalyzed reactions, influencing the stereochemical outcome of transformations on the alkyne or other parts of the molecule.

Cascade Reactions: The alkyne and alcohol functionalities can be designed to react sequentially in a one-pot process, leading to the rapid construction of complex molecular architectures.

Enantioselective Rearrangements: The propargylic alcohol unit is a classic substrate for reactions like the Meyer-Schuster and Rupe rearrangements. Investigating these rearrangements with a chiral substrate like this compound could lead to new methods for accessing other classes of chiral molecules.

Interdisciplinary Research Integrating this compound Derivatives

The applications of chiral molecules are not limited to traditional organic synthesis. Derivatives of this compound could find use in a variety of interdisciplinary research areas:

Chemical Biology: By attaching fluorescent tags or biocompatible moieties, derivatives of this compound could be used as probes to study biological processes or as building blocks for bioactive molecules with novel mechanisms of action.

Materials Science: The rigid, linear structure of the alkyne makes it an interesting component for the synthesis of liquid crystals, chiral polymers, and other advanced materials with unique optical or electronic properties. The defined stereochemistry of the molecule could lead to materials with chiroptical properties.

Medicinal Chemistry: The this compound core could be incorporated into new drug candidates. The specific stereochemistry is often crucial for biological activity, and the alkyne group can be used to attach the molecule to a larger pharmacophore or to tune its pharmacokinetic properties.

Emerging Research Opportunities for Chiral Alkynic Alcohols

The field of chiral synthesis is constantly evolving, and new research opportunities for chiral alkynic alcohols like this compound are continually emerging. Some of the most promising future directions include:

Biocatalysis: The use of enzymes to synthesize chiral alcohols with high enantioselectivity is a rapidly growing area. mdpi.comnih.govnih.gov Developing enzymatic methods for the synthesis of this compound and other chiral alkynic alcohols would offer a more sustainable and efficient alternative to traditional chemical methods.

Photoredox Catalysis: This emerging area of catalysis uses light to drive chemical reactions. Developing new photoredox-catalyzed transformations of chiral alkynic alcohols could open up new avenues for the synthesis of complex molecules.

Flow Chemistry: The use of continuous flow reactors for chemical synthesis offers several advantages over traditional batch methods, including improved safety, efficiency, and scalability. Adapting the synthesis and transformations of chiral alkynic alcohols to flow chemistry systems is a promising area for future research.

Q & A

Q. How can researchers optimize the synthesis of (5S)-Dec-2-Yn-5-Ol to improve yield and enantiomeric excess?

Methodological Answer: Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use chiral catalysts like modified Evans auxiliaries or enzymatic systems to enhance enantioselectivity. Employ iterative Design of Experiments (DoE) to identify critical factors affecting yield and purity. For reproducibility, document all conditions in the experimental section, including solvent drying methods and inert atmosphere protocols .

Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer: Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural integrity, and use chiral stationary phase HPLC or GC for enantiomeric excess analysis. Circular Dichroism (CD) spectroscopy can validate absolute configuration. For novel derivatives, single-crystal X-ray diffraction provides definitive stereochemical evidence. Ensure raw spectral data and calibration standards are included in supplementary materials .

Q. What strategies ensure reproducibility when scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer: Maintain strict control over reaction kinetics (e.g., stirring rate, heat transfer) and monitor exothermicity during scale-up. Use inline analytics like FTIR or Raman spectroscopy for real-time reaction monitoring. Document batch-specific variations (e.g., solvent lot differences) and validate purity via orthogonal methods (e.g., melting point, elemental analysis) .

Q. How should researchers document and report unexpected byproducts formed during the synthesis of this compound?

Methodological Answer: Isolate and characterize byproducts using MS, NMR, and chromatographic techniques. Report their structures and plausible formation mechanisms in the main text or supplementary data. Cross-reference analogous reactions in literature to contextualize unexpected outcomes .

Advanced Research Questions

Q. How should conflicting data regarding the reactivity of this compound in different solvent systems be systematically analyzed?

Methodological Answer: Perform multivariate analysis to isolate solvent effects (e.g., Kamlet-Taft parameters) and correlate with reaction outcomes. Use machine learning models to predict solvent compatibility or conduct controlled solvent-swap experiments under identical conditions. Address contradictions by comparing kinetic data (e.g., Arrhenius plots) across solvents .

Q. What theoretical frameworks are appropriate for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer: Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) can model steric and electronic interactions. For reaction dynamics, apply ab initio molecular dynamics (AIMD) or transition state theory. Validate computational results with experimental kinetics (e.g., Eyring plots) and spectroscopic data .

Q. How can researchers design experiments to elucidate the role of steric effects versus electronic effects in the catalytic activity of this compound derivatives?

Methodological Answer: Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing vs. bulky groups). Use Hammett plots to correlate electronic effects with reactivity. Pair this with X-ray crystallography to quantify steric parameters (e.g., Tolman cone angles). Compare turnover frequencies (TOF) under standardized conditions .

Q. What statistical methods are most robust for analyzing non-linear dose-response relationships in pharmacological studies involving this compound?

Methodological Answer: Apply non-linear regression models (e.g., sigmoidal dose-response with variable slope) using software like GraphPad Prism. For heteroscedastic data, use weighted least squares or Bayesian hierarchical modeling. Validate with bootstrap resampling to assess confidence intervals .

Q. What methodological approaches are recommended for integrating computational chemistry predictions with experimental data in studies of this compound?

Methodological Answer: Use a hybrid workflow: (1) Generate in silico libraries of derivatives via virtual screening; (2) Validate top candidates experimentally; (3) Refine computational models using feedback from synthetic yields or bioactivity data. Employ tools like KNIME or Pipeline Pilot for automation .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?

Methodological Answer: Conduct pharmacokinetic studies (e.g., bioavailability, metabolic stability) to identify ADME (Absorption, Distribution, Metabolism, Excretion) limitations. Use isotopic labeling (e.g., 14C^{14}\text{C}) to track compound distribution. Cross-validate with organ-on-a-chip or 3D cell culture models to bridge in vitro-in vivo gaps .

Methodological Best Practices

  • Literature Review : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in PubMed/Reaxys to filter academic studies. Track citations via Zotero or EndNote .
  • Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting results .
  • Theoretical Alignment : Anchor hypotheses to established frameworks like Frontier Molecular Orbital (FMO) theory for reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.